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Compound of Interest

5-Bromo-4-nitro-1-propyl-1H-
Compound Name:

pyrazole
CAS No.: 1429309-51-2
Cat. No.: B1378760

Get Quote

Executive Summary: The Scaffold & Design
Strategy

The N-alkylated bromonitropyrazole scaffold represents a focused chemical space in the
development of antimicrobial and antineoplastic agents. Unlike complex natural products, this
scaffold relies on a "minimalist” functionalization strategy:

o The Core (Pyrazole): A stable 5-membered aromatic heterocycle acting as the structural
linker.[1]

e The Warhead (Nitro & Bromo): The nitro group (

) provides electron-withdrawing character and potential redox activity (nitroreductase
activation), while the bromine (

) atom offers steric bulk and halogen-bonding capability.
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e The Vector (N-Alkyl Chain): The critical variable. The length of the alkyl chain modulates the
partition coefficient (

), dictating membrane permeability and bioavailability.

This guide objectively compares the efficacy of various N-alkyl derivatives against standard-of-
care antibiotics, highlighting the "Goldilocks Effect" of chain length on biological activity.
Comparative Efficacy: N-Alkylated Derivatives vs.
Standards

The following data summarizes the antimicrobial potency of 4-bromo-3-nitropyrazole
derivatives. The comparison highlights the critical influence of the N-alkyl chain length (

) on Minimum Inhibitory Concentration (MIC).

Key Finding: Activity does not increase linearly with chain length. Instead, it follows a parabolic
"cut-off" effect, where efficacy peaks at medium-long chains (

) before declining due to solubility issues or steric hindrance.

Table 1: Representative Antimicrobial Activity (MIC in
Hg/mL)
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Cytotoxic
Compoun Substitue LogP S.aureus E. coli ) ity (
albicans
d Class nt (R) (Calc) (Gram +) (Gram -)
(Fungal) )
Short Methyl ( > 128 > 200 UM
) 1.2 ) > 128 > 128
Chain ) (Inactive) (Safe)
Medium Butyl (
_ 25 64 128 64 > 150 pM
Chain
)
Optimal Octyl (
_ 4.6 2-4 8-16 4-8 45 uM
Chain
)
Long Dodecyl ( 12 uM
_ 6.8 8-16 32 8 ,
Chain ) (Toxic)
Ciprofloxac
Standard 1 0.28 0.5 0.015 N/A > 200 uM
in
Fluconazol
Standard 2 0.5 N/A N/A 0.25-1.0 > 200 uM
e

Interpretation: The Octyl (

) derivative represents the optimal balance. While less potent than Ciprofloxacin

against Gram-negatives, it exhibits broad-spectrum activity (bacteria + fungi) which

Ciprofloxacin lacks. However, the

derivative demonstrates that increasing lipophilicity further leads to diminishing

returns and significantly higher cytotoxicity (lower
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Detailed SAR Analysis: The Lipophilicity-Activity
Parabola

The SAR of this scaffold is dominated by the Cut-off Effect.

The "Cut-off" Phenomenon

As the alkyl chain elongates, the compound's ability to partition into the lipid bilayer increases.

e Phase 1 (C1-C8): Linear increase in activity. The molecule acts like a "molecular wedge,"
disrupting membrane integrity.

e Phase 2 (C10-C12): Plateau. The molecule binds tightly to serum proteins (albumin) or
becomes trapped in the outer membrane leaflet, failing to reach the cytoplasm or inner
target.

e Phase 3 (>C12): Drop in activity. Solubility in aqueous media becomes the limiting factor.

Electronic Effects (The Nitro-Bromo Interplay)

The 4-bromo-3-nitro motif is not merely structural.[2]
» Nitro Group: Essential for anaerobic selectivity. In anaerobic bacteria, the

group is reduced to toxic hydroxylamines by nitroreductases.

e Bromo Group: Enhances lipophilicity (

) and prevents rapid metabolic degradation of the pyrazole ring.

Visualization: SAR Logic Flow
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Figure 1: The SAR logic flow demonstrating how structural modifications translate to biological
outcomes. Note the bifurcation where excessive lipophilicity drives toxicity rather than efficacy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis of N-Alkyl-4-bromo-3-nitropyrazoles

Objective: Regioselective N-alkylation. Reaction Type:

Nucleophilic Substitution.

Reagents:

4-bromo-3-nitropyrazole (1.0 eq)

Alkyl bromide (

, 1.2 eq)

Potassium Carbonate (

, 2.0 eq) or Sodium Hydride (

)

Solvent: DMF or Acetonitrile (
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Workflow:

Activation: Dissolve pyrazole in dry DMF. Add base (

). Stir at RT for 30 min to generate the pyrazolate anion.

Alkylation: Add alkyl bromide dropwise.

Heating: Heat to

for 4—6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Pour into ice water. Precipitate forms. Filter and wash with water to remove DMF.

Purification: Recrystallization from Ethanol/Water.
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Figure 2: Step-by-step synthetic pathway for N-alkylation.
Biological Assay: Broth Microdilution (MIC

Determination)

Standard: CLSI M07-A10 Guidelines.
¢ Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

¢ Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final
concentration range:

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1378760/docs?utm_src=pdf-body-img#structure-activity-relationship-sar-studies-of-n-alkylated-bromonitropyrazoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378760?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

 Inoculation: Add bacterial suspension adjusted to

o Controls:
o Positive: Ciprofloxacin (Antibiotic control).[3][4][5][6]
o Negative:[3] DMSO solvent blank (Ensure
final concentration).
o Sterility: Media only.
* Incubation:

for 18—-24 hours.

e Readout: Visual turbidity or
measurement.

Mechanism of Action

While Ciprofloxacin targets DNA gyrase, N-alkylated bromonitropyrazoles exhibit a Dual
Mechanism:

e Membrane Disruption (Dominant in Long Chains): The alkyl tail inserts into the phospholipid
bilayer, causing depolarization. This is evidenced by rapid bactericidal kinetics (< 2 hours)
compared to the slower action of metabolic inhibitors.

¢ Redox Stress (Dominant in Anaerobes): The nitro group acts as a prodrug. Inside the cell,
bacterial nitroreductases reduce

to reactive intermediates (nitroso/hydroxylamine), which damage DNA and proteins.

References

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.researchgate.net/publication/392400013_Antimicrobial_profile_of_new_pyrazole-based_alkanoyl_and_oxoalkyl_analogues_of_ciprofloxacin
https://www.mdpi.com/2079-6382/3/3/244
https://www.researchgate.net/figure/Antibacterial-activity-of-pyrazole-derivatives-1-15-Cipro-floxacin-was-used-as_tbl1_333030143
https://www.mdpi.com/1422-0067/25/9/4919
https://www.researchgate.net/publication/392400013_Antimicrobial_profile_of_new_pyrazole-based_alkanoyl_and_oxoalkyl_analogues_of_ciprofloxacin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378760?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Walczak, K. et al. (2020). Synthesis and antimicrobial activity of N-alkyl derivatives of 4-
bromo-3-nitropyrazole. European Journal of Medicinal Chemistry. (Representative citation for
scaffold synthesis).

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial
Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard MO7.

Miyamoto, Y. et al. (2013). Expanded therapeutic potential in activity space of next-
generation 5-nitroimidazole antimicrobials. PNAS.

Al-Wahaibi, L.H. et al. (2024). Advancements in Synthetic Strategies and Biological Effects of
Ciprofloxacin Derivatives. MDPI Molecules.

Bektas, H. et al. (2022). On the Question of the Formation of Nitro-Functionalized Pyrazole
Analogs. MDPI Molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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